Benzoyl-dl-methionine Benzoyl-dl-methionine
Brand Name: Vulcanchem
CAS No.: 4703-38-2
VCID: VC21543135
InChI: InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)
SMILES: CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1
Molecular Formula: C12H15NO3S
Molecular Weight: 253.32 g/mol

Benzoyl-dl-methionine

CAS No.: 4703-38-2

Cat. No.: VC21543135

Molecular Formula: C12H15NO3S

Molecular Weight: 253.32 g/mol

* For research use only. Not for human or veterinary use.

Benzoyl-dl-methionine - 4703-38-2

CAS No. 4703-38-2
Molecular Formula C12H15NO3S
Molecular Weight 253.32 g/mol
IUPAC Name 2-benzamido-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)
Standard InChI Key PPFRJEXUPZWQPI-UHFFFAOYSA-N
SMILES CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1
Canonical SMILES CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1

Chemical Properties and Structure

Molecular Structure

Benzoyl-dl-methionine features a benzoyl group attached to the amino nitrogen of the methionine molecule. Its structure includes a thioether group characteristic of methionine, a carboxylic acid group, and an amide bond connecting the benzoyl moiety to the amino acid backbone . The IUPAC name for this compound is 2-benzamido-4-methylsulfanylbutanoic acid, reflecting its structural components and functional groups .

Physical and Chemical Characteristics

The compound appears as a white to almost white powder or crystalline solid. Table 1 presents the key chemical identifiers and properties of Benzoyl-dl-methionine.

Table 1: Chemical Identifiers and Properties of Benzoyl-dl-methionine

PropertyValue
CAS Number4703-38-2
Molecular FormulaC12H15NO3S
Molecular Weight253.32 g/mol
IUPAC Name2-benzamido-4-methylsulfanylbutanoic acid
InChIInChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)
InChIKeyPPFRJEXUPZWQPI-UHFFFAOYSA-N
SMILESCSCCC(C(=O)O)NC(=O)C1=CC=CC=C1

Chemically, Benzoyl-dl-methionine contains several reactive functional groups, including a carboxylic acid group, an amide bond, and a thioether group, enabling it to participate in various chemical reactions . The thioether group, in particular, is susceptible to oxidation, forming sulfoxide derivatives under appropriate conditions .

Isomeric Forms

Benzoyl-dl-methionine exists as a racemic mixture of the D and L isomers . The L-isomer, N-Benzoyl-L-methionine (CAS: 10290-61-6), has been separately characterized and studied . While the racemic mixture and the L-isomer share similar chemical properties, they may exhibit differences in biological activities and interactions with stereospecific enzymes or receptors due to their distinct three-dimensional configurations .

Synthesis and Production

The synthesis of Benzoyl-dl-methionine typically involves the reaction of dl-methionine with benzoyl chloride in the presence of a suitable base. This benzoylation reaction occurs at the amino group of methionine, forming an amide bond between the amino acid and the benzoyl moiety. The reaction generally requires controlled conditions to ensure optimal yield and purity of the final product.

The synthetic process can be represented by the following general reaction:

DL-Methionine + Benzoyl chloride → Benzoyl-dl-methionine + HCl

After synthesis, purification processes such as recrystallization may be employed to obtain the compound in high purity for various applications in research and industry.

Applications and Uses

Benzoyl-dl-methionine finds application in several scientific and industrial areas, although specific research on this particular compound is somewhat limited compared to other amino acid derivatives. The primary applications include:

  • Peptide synthesis: The compound serves as a building block in the synthesis of modified peptides and proteins, offering protection of the amino group while allowing for selective reactions at other functional sites.

  • Precursor for other compounds: Benzoyl-dl-methionine functions as a starting material for the synthesis of various methionine derivatives with potential biological activities.

  • Research tool: It is used as a model compound in studies investigating protein modifications, oxidation processes, and the chemical behavior of methionine in various environments .

  • Food chemistry: The compound and its derivatives play roles in studying protein-carbohydrate interactions and oxidation processes relevant to food systems .

Research Findings

Radical Scavenging Properties

Studies have demonstrated that benzoyl methionine can act as a radical scavenger, influencing carbohydrate degradation pathways . This property suggests potential applications in food chemistry and biochemistry, particularly in systems with low fat content where protein oxidation plays a significant role .

These findings are summarized in Table 2, highlighting the effects of benzoyl methionine on carbohydrate degradation products.

Table 2: Effects of Benzoyl Methionine on Carbohydrate Degradation Products

Degradation ProductEffect of Benzoyl MethionineSystem
GlyoxalDecreased formationReducing carbohydrates
DiacetylIncreased formationARPs and reductones
MethylglyoxalQuantified as important derivativeCarbohydrate degradation
3-DeoxyglucosoneQuantified as important derivativeCarbohydrate degradation

Future Research Directions

Based on the current knowledge about Benzoyl-dl-methionine and related compounds, several promising research directions emerge:

  • Detailed comparative studies of the racemic mixture versus the individual stereoisomers to better understand stereochemical effects on reactivity and biological activity.

  • Further investigation of its radical scavenging properties in various biological systems and potential applications as an antioxidant in food preservation or pharmaceutical formulations .

  • Exploration of Benzoyl-dl-methionine as a building block for novel peptide-based drugs or biochemical tools.

  • More comprehensive characterization of its behavior in complex food matrices and potential roles in protein-carbohydrate interactions relevant to food chemistry .

  • Investigation of potential enzymatic transformations of Benzoyl-dl-methionine by various biological systems, including microorganisms and mammalian enzyme systems.

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